4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid
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Overview
Description
4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid is a complex organic compound that features a naphthalene core substituted with amino, triazole, and sulfonic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-1,2,4-triazole with naphthalene derivatives under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism by which 4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and resulting in the observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-4H-1,2,4-triazole-3-thiol derivatives: These compounds share the triazole core and exhibit similar biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring and have been studied for their pharmacological properties.
Uniqueness
4-Amino-3-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]naphthalene-2,7-disulfonic acid is unique due to its combination of a naphthalene core with triazole and sulfonic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
CAS No. |
113340-96-8 |
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Molecular Formula |
C12H10N6O6S2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
4-amino-3-(1H-1,2,4-triazol-5-yldiazenyl)naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C12H10N6O6S2/c13-10-8-2-1-7(25(19,20)21)3-6(8)4-9(26(22,23)24)11(10)16-18-12-14-5-15-17-12/h1-5H,13H2,(H,14,15,17)(H,19,20,21)(H,22,23,24) |
InChI Key |
IWVKQFITYRVUBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N=NC3=NC=NN3)N |
Origin of Product |
United States |
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